molecular formula C21H24N2O4 B11596096 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

Cat. No.: B11596096
M. Wt: 368.4 g/mol
InChI Key: MZNVCTIXTQHLAZ-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a piperazine-derived compound characterized by a methoxyphenyl-substituted piperazine core linked to a phenylacetyl group via an ester bond. Its synthesis likely involves multi-step reactions, as seen in analogous piperazine derivatives (e.g., coupling of piperazine intermediates with activated esters or acyl chlorides) .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl] acetate

InChI

InChI=1S/C21H24N2O4/c1-16(24)27-20(17-8-4-3-5-9-17)21(25)23-14-12-22(13-15-23)18-10-6-7-11-19(18)26-2/h3-11,20H,12-15H2,1-2H3

InChI Key

MZNVCTIXTQHLAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to introduce the oxo group. This is followed by esterification to form the acetate ester. The reaction conditions often involve the use of organic solvents such as chloroform and methanol, and purification is achieved through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with several piperazine-based derivatives, differing primarily in substituents and functional groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield ESI-MS [M+H]+
Target compound: 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate C21H23N2O4 367.4 (calculated) Methoxyphenyl, phenylacetyl, acetate N/A N/A
Ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) C27H26F6N5O3S 616.2 Trifluoromethylphenyl, thiazole, urea 95.0% 616.2
Ethyl 2-(4-((2-(4-(3-(3-chloro-4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10o) C24H21ClF3N5O3S 582.1 Chloro-trifluoromethylphenyl, thiazole, urea 88.4% 582.1
JNJ-31020028 (Y2 receptor antagonist) C32H31FN6O2 550.6 Diethylamino, phenylpyridin-3-ylbenzamide N/A N/A
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate C20H18F4N2O5 458.4 Fluorobenzoyl, hydroxyphenyl, trifluoroacetate 48% N/A

Key Observations:

  • Substituent Effects: The target compound’s methoxyphenyl group may enhance solubility compared to halogenated analogs (e.g., 10m, 10o), but reduce metabolic stability due to demethylation susceptibility .
  • Synthetic Yields: Piperazine derivatives with bulky substituents (e.g., 10o: 88.4% yield) show marginally lower yields than simpler analogs, possibly due to steric hindrance during coupling .

Pharmacological and Functional Comparisons

  • However, the absence of a pyridin-3-ylbenzamide group in the target compound may limit Y2 specificity .
  • Antimicrobial Activity: Derivatives like 10m and 10o exhibit antimicrobial properties attributed to urea and thiazole moieties, which are absent in the target compound .

Research Implications and Limitations

  • Gaps in Data: Direct pharmacological or kinetic data for the target compound are absent in the provided evidence, necessitating further in vitro studies.
  • Structural Optimization: Substituent modifications (e.g., replacing methoxy with trifluoromethyl groups) could enhance receptor affinity or metabolic stability, as seen in 10m and 10o .

Biological Activity

The compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate , often referred to as a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacodynamics, therapeutic implications, and relevant case studies.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N2O3
  • Molecular Weight : 328.41 g/mol
  • SMILES Notation : CC(=O)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C=C(C=C)OC

Structural Characteristics

The compound features a piperazine ring substituted with a methoxyphenyl group, which is significant for its interaction with various biological targets. The acetyl group contributes to its lipophilicity, potentially enhancing membrane permeability.

Research indicates that compounds similar to This compound often exhibit activity through the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine moiety is known for its ability to interact with serotonin receptors, which can lead to antidepressant and anxiolytic effects.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially improving mood and cognitive function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
MAO InhibitionIncreased serotonin levels
Antidepressant EffectsBehavioral improvement in animal models
NeuroprotectiveReduced oxidative stress in neuronal cells
Anti-inflammatoryDecreased production of pro-inflammatory cytokines

Case Study 1: Antidepressant Activity

A study involving the administration of a similar piperazine derivative in rodent models showed significant antidepressant-like effects as measured by the forced swim test (FST). The compound reduced immobility time, indicating enhanced mood. The mechanism was linked to increased serotonin levels due to MAO inhibition.

Case Study 2: Neuroprotective Properties

Another investigation focused on neuroprotective effects against oxidative stress. The compound demonstrated a capacity to scavenge free radicals and reduce neuronal cell death in vitro. This suggests potential applications in neurodegenerative diseases like Alzheimer’s.

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